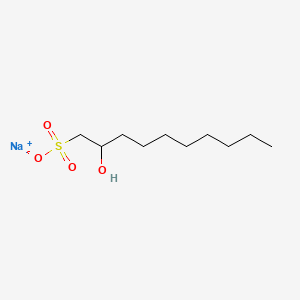
Sodium 2-hydroxydecanesulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-hydroxydecanesulphonate is an organic compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and enhance the solubility of other compounds. This compound is particularly valued in the fields of chemistry, biology, and environmental science for its versatile applications.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2-hydroxydecanesulphonate is typically synthesized through a sulfonation reaction. The process involves the reaction of 2-hydroxydecane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors. The raw materials are fed into the reactor, where they undergo sulfonation under controlled conditions. The resulting product is then neutralized, purified, and dried to obtain the final compound .
化学反応の分析
Types of Reactions: Sodium 2-hydroxydecanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Sodium 2-hydroxydecanesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a detergent in protein purification processes.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of cleaning agents, emulsifiers, and dispersants.
作用機序
The mechanism of action of sodium 2-hydroxydecanesulphonate primarily involves its ability to reduce surface tension. This property allows it to interact with various molecular targets, including cell membranes and proteins, facilitating their solubilization and stabilization. The compound’s surfactant nature enables it to disrupt lipid bilayers, making it useful in applications such as cell lysis and protein extraction .
類似化合物との比較
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: A surfactant used in similar applications but with an ether linkage in its structure.
Sodium sulfonate: A broader category of compounds with sulfonate groups, used in various industrial applications.
Uniqueness: Sodium 2-hydroxydecanesulphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its hydroxyl group enhances its solubility and reactivity compared to other similar compounds, making it particularly useful in specialized applications .
特性
CAS番号 |
20275-70-1 |
|---|---|
分子式 |
C10H21NaO4S |
分子量 |
260.33 g/mol |
IUPAC名 |
sodium;2-hydroxydecane-1-sulfonate |
InChI |
InChI=1S/C10H22O4S.Na/c1-2-3-4-5-6-7-8-10(11)9-15(12,13)14;/h10-11H,2-9H2,1H3,(H,12,13,14);/q;+1/p-1 |
InChIキー |
QLWTYLFOABKZDR-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCC(CS(=O)(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















